

Solid phase peptide synthesis protocol using Fmoc-dap hcl

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Compound of Interest

Compound Name:	Fmoc-dap hcl
CAS No.:	166410-34-0; 210767-37-6
Cat. No.:	B2534871

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Application Note: Advanced Solid Phase Peptide Synthesis (SPPS) Integration of Fmoc-L-2,3-Diaminopropionic Acid (Dap)

Executive Summary

L-2,3-Diaminopropionic acid (Dap) is a non-canonical amino acid critical for developing peptide staples, creating lactam bridges, and serving as a conjugation handle for fluorophores or drugs. Its structural unique feature—a primary amine on the

-carbon—offers versatility but introduces specific synthetic challenges, including solubility issues, racemization risks, and the need for orthogonal protection strategies.

This guide details the protocol for incorporating Fmoc-Dap derivatives into SPPS. It specifically addresses the handling of Fmoc-Dap-OH·HCl (hydrochloride salts), orthogonal side-chain deprotection (Alloc/Dde), and strategies to mitigate

-elimination.

Reagent Selection & Chemical Logic

The choice of Dap derivative dictates the synthetic pathway. The "HCl" designation in your request likely refers to the salt form of the reagent, which requires specific neutralization steps to prevent coupling failure.

Reagent Derivative	Primary Application	Deprotection Condition	Critical Handling Note
Fmoc-Dap(Boc)-OH	Linear sequences; N-terminal amines.	TFA (Final Cleavage)	Standard usage.[1] Stable to Piperidine.
Fmoc-Dap(Alloc)-OH	Branching/Cyclization (Lactam bridges).[2]	Pd(PPh)) (Orthogonal)	Requires inert atmosphere for deprotection.
Fmoc-Dap(Dde)-OH	Orthogonal labeling (Fluorophores).	Hydrazine (Orthogonal)	Prone to amine migration; use carefully.
Fmoc-Dap-OH·HCl	Rare. Direct side-chain modification.	N/A (Unprotected)	MUST neutralize HCl with base (DIEA) in situ.

Critical Considerations (The "Why" Behind the Protocol)

The HCl Salt Factor

If your reagent is supplied as a hydrochloride salt (Fmoc-Dap-OH·HCl), the amine is protonated (

). Standard carbodiimide coupling (DIC) will fail because the amine cannot act as a nucleophile, and the carboxylate is less reactive.

- Solution: You must add an organic base (DIEA or NMM) stoichiometrically equivalent to the HCl content during the activation step to release the free acid for coupling.

Racemization & -Elimination

Dap is structurally prone to racemization because the electron-withdrawing nature of the

-amine (even when protected) increases the acidity of the

-proton.

- Risk: Strong bases (high % DIEA) and high temperatures promote

-elimination (formation of dehydroalanine) and racemization.

- Mitigation: Use DIC/Oxyma Pure activation (neutral pH) rather than HATU/DIEA (basic pH). Avoid pre-activation times >5 minutes.

Protocol 1: Standard Coupling of Fmoc-Dap-OH·HCl

Use this protocol for linear incorporation or when using the HCl salt form.

Materials:

- Resin (Rink Amide or Wang, 0.5 mmol/g loading)
- Fmoc-Dap derivative (e.g., Fmoc-Dap(Boc)-OH or Fmoc-Dap-OH[2]·HCl)
- Activator: DIC (Diisopropylcarbodiimide)
- Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[3]
- Base: DIEA (N,N-Diisopropylethylamine) – Only if using HCl salt
- Solvent: DMF (N,N-Dimethylformamide), peptide grade[2][4]

Step-by-Step Workflow:

- Resin Preparation: Swell resin in DMF for 30 mins.
- Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).
- Activation (The Critical Step):
 - Scenario A: Standard Fmoc-Dap(Boc)-OH (Free Acid)
 - Dissolve 3.0 eq of AA in DMF.
 - Add 3.0 eq Oxyma Pure.

- Add 3.0 eq DIC.
- Pre-activate for 2 minutes.
- Scenario B: Fmoc-Dap-OH·HCl (Salt Form)
 - Dissolve 3.0 eq of AA·HCl in DMF.
 - Add 3.0 eq Oxyma Pure.
 - Add 3.0 eq DIEA (Crucial to neutralize HCl).
 - Add 3.0 eq DIC.
 - Pre-activate for 2 minutes.
- Coupling: Transfer solution to resin. Shake at Room Temperature for 60–90 minutes.
 - Note: Do not heat Dap couplings >50°C to avoid racemization.
- Monitoring: Perform Kaiser Test. If not blue (incomplete), recouple using HATU/DIEA (1:1:2 ratio) for 30 mins.

Protocol 2: Orthogonal Alloc Deprotection (For Branching)

Use this when creating cyclic peptides or branching off the Dap side chain.

Reagents:

- Catalyst: Pd(PPh₃)₄
)
(Tetrakis(triphenylphosphine)palladium(0))[5]
- Scavenger: Phenylsilane (PhSiH₃)
)

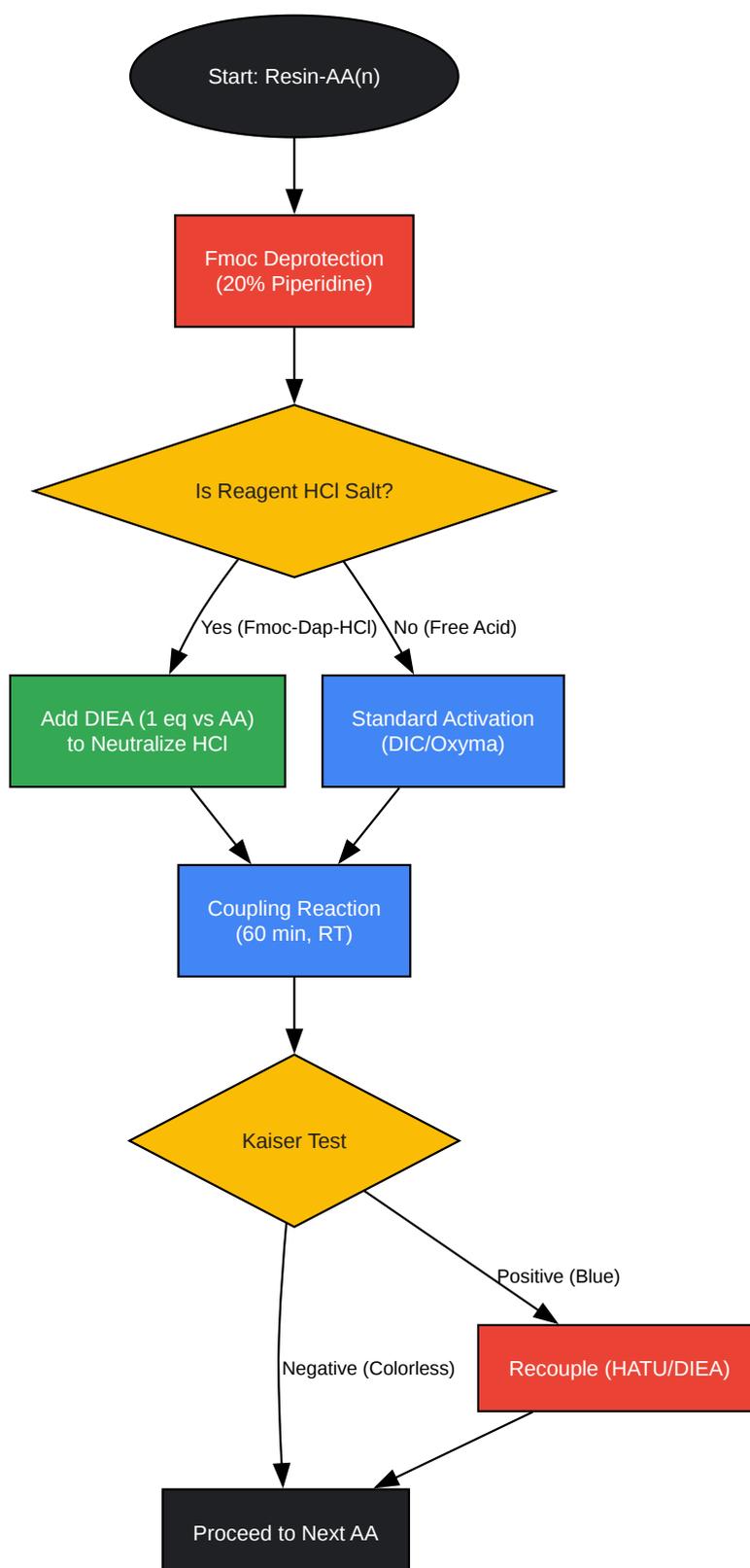
- Solvent: Dry DCM (Dichloromethane)

Workflow:

- Wash: Wash resin with dry DCM (3x) to remove DMF (DMF can poison Pd catalysts if wet).
- Catalyst Preparation:
 - Dissolve Pd(PPh₃)₄ (0.1 eq) and Phenylsilane (10 eq) in dry DCM.
 - Note: This solution is light-sensitive and oxygen-sensitive. Prepare immediately before use.
- Reaction: Add solution to resin. Shake gently under Nitrogen/Argon for 30 minutes.
- Repeat: Drain and repeat step 3 with fresh catalyst solution.
- Wash:
 - DCM (3x)^{[2][5]}
 - 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x 5 min) – Essential to remove Palladium (black precipitate).
 - DMF (5x).^{[2][6][7]}
- Result: The Dap side chain is now a free amine (), ready for branching or cyclization.

Visualization of Workflows

Figure 1: SPPS Decision Logic for Dap Integration



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Caption: Decision logic for coupling Fmoc-Dap, highlighting the critical neutralization step for HCl salts.

Figure 2: Orthogonal Alloc Deprotection Pathway



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Caption: Workflow for selective side-chain deprotection of Fmoc-Dap(Alloc)-OH using Palladium catalysis.

Troubleshooting & QC

Observation	Probable Cause	Corrective Action
Low Coupling Yield	HCl salt not neutralized.	Ensure 1.0 eq DIEA is added to the activation mixture if using HCl salt.
Racemization (+1 Da shift)	High temperature or strong base.	Switch to DIC/Oxyma. Keep temp <40°C. Avoid pre-activation >5 min.
Black Beads after Alloc	Palladium precipitation.	Wash with 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF.
Aggregation	Hydrophobic Dap derivatives.	Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoproline dipeptides.

References

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